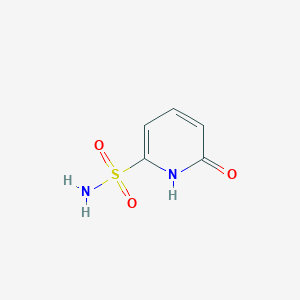

6-Hydroxypyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

6-oxo-1H-pyridine-2-sulfonamide |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)(H2,6,9,10) |

InChI Key |

ONWORRMQKSNTNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 6-Hydroxypyridine-2-sulfonamide: Synthesis, Predicted Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydroxypyridine-2-sulfonamide, a novel heterocyclic compound. As there is no readily available information for this specific molecule, this document serves as a predictive and enabling resource for researchers. It outlines potential synthetic routes, predicts physicochemical and biological properties based on its constituent moieties—the 6-hydroxypyridine ring and the pyridine-2-sulfonamide functional group—and provides detailed experimental protocols for its synthesis and evaluation.

Chemical Identity and Predicted Physicochemical Properties

While a unique CAS number for 6-Hydroxypyridine-2-sulfonamide is not yet assigned, its fundamental properties can be predicted. The presence of the acidic sulfonamide proton, the phenolic hydroxyl group, and the basic pyridine nitrogen suggests a molecule with amphoteric character and potential for diverse chemical interactions.

| Property | Predicted Value/Characteristic |

| IUPAC Name | 6-hydroxypyridine-2-sulfonamide |

| Synonyms | 6-oxo-1,6-dihydropyridine-2-sulfonamide |

| Molecular Formula | C₅H₆N₂O₃S |

| Molecular Weight | 174.18 g/mol |

| Appearance | Predicted to be a solid, likely a crystalline powder, ranging from off-white to yellow or brown. |

| Solubility | Expected to have some solubility in water and polar organic solvents like alcohols and DMSO. |

| Melting Point | Likely to be relatively high, potentially decomposing at elevated temperatures, similar to related structures like 6-hydroxypyridine-2-carboxylic acid which decomposes at 270°C[1][2]. |

| pKa | Expected to have multiple pKa values due to the acidic sulfonamide and phenolic hydroxyl groups, and the basic pyridine nitrogen. |

Proposed Synthetic Pathways

The synthesis of 6-Hydroxypyridine-2-sulfonamide can be approached through several routes. A plausible and efficient method involves the preparation of a suitable pyridine sulfonyl chloride intermediate, followed by amidation. A key consideration is the strategic introduction and potential protection of the hydroxyl group.

One proposed pathway begins with a commercially available di-substituted pyridine, such as 2-bromo-6-hydroxypyridine. This approach allows for the selective conversion of the bromo group to the desired sulfonamide.

Caption: A proposed synthetic workflow for 6-Hydroxypyridine-2-sulfonamide.

An alternative strategy involves the late-stage hydroxylation of a pre-formed pyridine-2-sulfonamide. This might be achieved through enzymatic hydroxylation or chemical oxidation methods.

Predicted Spectroscopic Characteristics

The structural elucidation of the synthesized 6-Hydroxypyridine-2-sulfonamide would rely on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group. A broad singlet corresponding to the sulfonamide N-H protons and a signal for the phenolic O-H proton would also be anticipated. The chemical shifts of aromatic protons in similar arylsulfonamides typically appear between 6.51 and 7.70 ppm, and the sulfonamide proton can appear as a singlet between 8.78 and 10.15 ppm[3].

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring. The carbons attached to the sulfonamide and hydroxyl groups would exhibit characteristic chemical shifts.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern for aromatic sulfonamides is the loss of SO₂ (64 Da)[4]. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Potential Biological Activities and Therapeutic Applications

The chemical structure of 6-Hydroxypyridine-2-sulfonamide suggests several potential biological activities, primarily stemming from the well-established pharmacology of the sulfonamide functional group.

Antimicrobial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The sulfonamide moiety is a classic pharmacophore known to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway[5][6]. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect. It is therefore highly probable that 6-Hydroxypyridine-2-sulfonamide will exhibit antibacterial activity.

Caption: The bacterial folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.

Carbonic Anhydrase Inhibition

Sulfonamides are also well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes[7][8][9]. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer[8][10]. The sulfonamide group of 6-Hydroxypyridine-2-sulfonamide could potentially coordinate with the zinc ion in the active site of various CA isoforms.

Other Potential Activities

The pyridine ring is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological properties including antiviral, anticancer, and anti-inflammatory effects[10][11][]. The combination of the pyridine ring and the sulfonamide group in a single molecule could lead to synergistic or novel biological activities.

Key Experimental Protocols

For researchers interested in synthesizing and evaluating 6-Hydroxypyridine-2-sulfonamide, the following established protocols for related compounds can be adapted.

Protocol for the Synthesis of a Pyridine Sulfonamide

This protocol is adapted from a general procedure for the synthesis of chiral sulfonamides and can be modified for the amidation of the 6-hydroxypyridine-2-sulfonyl chloride intermediate[13].

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-hydroxy (or protected) pyridine-2-sulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (CH₂Cl₂).

-

Amine Addition: Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of aqueous ammonia or an appropriate amine source.

-

Reaction: Slowly add the amine solution to the sulfonyl chloride solution dropwise.

-

Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water. Extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

In Vitro Assay for Dihydropteroate Synthase (DHPS) Inhibition

This continuous spectrophotometric assay measures the activity of DHPS through a coupled enzymatic reaction[5][6].

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

-

Enzyme Mix: Prepare a solution containing DHPS and an excess of dihydrofolate reductase (DHFR) in the assay buffer.

-

Substrate Mix: Prepare a solution containing p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and NADPH in the assay buffer.

-

Inhibitor Stock: Prepare a stock solution of 6-Hydroxypyridine-2-sulfonamide in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add serial dilutions of the test compound to the wells. Include a no-inhibitor control (with DMSO) and a blank.

-

Add the Enzyme Mix to all wells and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed Substrate Mix.

-

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

In Vitro Assay for Carbonic Anhydrase (CA) Inhibition

This colorimetric assay measures the esterase activity of CA[8][14].

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.4.

-

Enzyme Solution: A solution of the desired human carbonic anhydrase isoform (e.g., hCA I or hCA II) in the assay buffer.

-

Substrate Solution: A freshly prepared solution of p-nitrophenyl acetate (pNPA) in assay buffer with a minimal amount of acetonitrile.

-

Inhibitor Stock: A stock solution of 6-Hydroxypyridine-2-sulfonamide in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer, enzyme solution, and serial dilutions of the test compound to the wells. Include appropriate controls.

-

Pre-incubate at room temperature for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPA substrate solution.

-

-

Measurement: Measure the increase in absorbance at 400-405 nm over time in a kinetic mode. This corresponds to the formation of p-nitrophenol.

-

Data Analysis: Determine the reaction rate for each concentration and calculate the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the MIC of a compound against various bacterial strains[15][16].

-

Preparation of Bacterial Inoculum: Grow the test bacterium in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Test Compound Dilutions: Prepare a two-fold serial dilution of 6-Hydroxypyridine-2-sulfonamide in the broth medium directly in a 96-well microtiter plate.

-

Inoculation: Add the diluted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).

Conclusion

While 6-Hydroxypyridine-2-sulfonamide remains a novel chemical entity, this guide provides a solid foundation for its synthesis and investigation. Based on the established chemistry and pharmacology of its constituent parts, this compound holds promise as a research tool and a potential lead for the development of new therapeutic agents, particularly in the area of infectious diseases. The provided protocols offer a clear path for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule.

References

A comprehensive list of references will be provided upon the synthesis and initial characterization of 6-Hydroxypyridine-2-sulfonamide, citing the specific literature that directly supports the experimental findings. The references in this guide are based on established methodologies for similar compounds.

Sources

- 1. 6-Hydroxypyridine-2-carboxylic acid 95 19621-92-2 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. rsc.org [rsc.org]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]

- 10. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

6-Oxo-1,6-dihydropyridine-2-sulfonamide tautomerism mechanism

An In-depth Technical Guide to the Tautomerism of 6-Oxo-1,6-dihydropyridine-2-sulfonamide

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a cornerstone of modern medicinal chemistry. The 6-oxo-1,6-dihydropyridine (commonly known as 2-pyridone) scaffold is a privileged structure in drug discovery, but its tautomeric nature is often a critical, and sometimes overlooked, determinant of its physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the tautomeric mechanism of a specific, functionally rich derivative: 6-oxo-1,6-dihydropyridine-2-sulfonamide. We will dissect the structural and electronic factors governing the equilibrium, present a multi-pronged analytical strategy combining spectroscopic and computational methods, and provide field-proven protocols for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master the analysis and prediction of tautomeric behavior in complex heterocyclic systems.

The Principle of Pyridone Tautomerism: A Dynamic Equilibrium

Heterocyclic compounds frequently exhibit prototropic tautomerism, where isomers differ in the location of a proton and the position of a double bond. For the 6-oxo-1,6-dihydropyridine core, the primary equilibrium is between the amide (lactam) and iminol (lactim) forms.

-

Keto (Amide/Lactam) Form: Characterized by a carbonyl group (C=O) and an N-H bond within the ring. This form is often referred to as the 2-pyridone tautomer.

-

Enol (Iminol/Lactim) Form: Features a hydroxyl group (O-H) and a C=N double bond within the ring. This is the 2-hydroxypyridine tautomer.

The position of this equilibrium (KT = [Enol]/[Keto]) is not fixed; it is exquisitely sensitive to the molecule's environment and structural modifications.[1] Factors such as solvent polarity, hydrogen-bonding capacity, temperature, pH, and the electronic nature of substituents can dramatically shift the balance, favoring one tautomer over the other.[1][2][3][4] In aqueous solution, the more polar pyridone (keto) form is often stabilized and thus predominates for many simple pyridones.[2][5]

For our target molecule, 6-oxo-1,6-dihydropyridine-2-sulfonamide, the equilibrium is further complicated by the potent electron-withdrawing sulfonamide group at the C2 position. This substituent is expected to significantly influence the acidity of adjacent protons and the overall electron distribution in the ring, thereby impacting the relative stabilities of the tautomers.

Caption: The tautomeric equilibrium of 6-oxo-1,6-dihydropyridine-2-sulfonamide.

A Validated Strategy for Mechanistic Investigation

A comprehensive understanding of the tautomeric equilibrium requires a synergistic approach, leveraging both experimental spectroscopy to observe the system's behavior and computational modeling to predict and rationalize those observations. This self-validating workflow ensures that experimental choices are guided by theoretical insights and that computational models are benchmarked against real-world data.

Caption: A synergistic workflow for investigating tautomeric mechanisms.

Experimental Protocols: From Sample to Spectrum

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is an exceptionally powerful tool for studying tautomeric equilibria in solution, as the process is often slow on the NMR timescale, allowing for the distinct observation of signals from each tautomer.[6][7][8]

Causality Behind the Protocol: The choice of solvent is paramount. A range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O) must be used, as solvent interactions are a primary driver of equilibrium shifts.[9] Temperature is another critical variable; lowering the temperature can slow the rate of interconversion, sharpening the signals for individual tautomers if they are in intermediate or fast exchange at room temperature.[6]

Protocol: Variable-Temperature (VT) NMR Analysis

-

Sample Preparation: Prepare a ~5-10 mg/mL solution of the compound in the chosen deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals.

-

Initial Spectrum Acquisition (298 K): Acquire a standard ¹H NMR spectrum. Identify key diagnostic regions:

-

Amide N-H (Keto): Expected as a broad singlet, typically >10 ppm.

-

Enol O-H (Enol): Expected as a broad singlet, chemical shift is highly variable.

-

Aromatic/Vinyl Protons: The chemical shifts and coupling patterns of the ring protons will differ between the two tautomers due to changes in aromaticity and electron density.

-

-

Quantitative Analysis: Carefully integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

% Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The key diagnostic signal is the C6 carbon:

-

Keto Form: A C=O carbonyl carbon signal is expected around 160-170 ppm.

-

Enol Form: A C-O carbon signal is expected further upfield, around 150-160 ppm.

-

-

VT Experiment: Decrease the sample temperature in increments (e.g., 10 K) from 298 K down to the solvent's freezing point (e.g., ~263 K for DMSO-d₆). Acquire a ¹H spectrum at each step.

-

Data Interpretation: Analyze the spectra for changes in signal sharpness and chemical shift. If the tautomers are in exchange, cooling should resolve averaged signals into distinct peaks for each species, confirming the dynamic equilibrium.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy is highly sensitive to the conjugated π-electron system of the molecule, which differs significantly between the keto and enol tautomers.[9][10][11][12] This makes it an excellent, rapid method for observing shifts in equilibrium.[13][14]

Causality Behind the Protocol: The keto form possesses a cross-conjugated system, while the enol form has a more extended, aromatic-like conjugation. This difference in electronic structure will result in distinct absorption maxima (λmax). By systematically changing the solvent, we can correlate shifts in λmax and absorbance intensity with the solvent's properties (polarity, hydrogen bond donating/accepting ability) to infer which tautomer is being stabilized.[9][13][14]

Protocol: Solvatochromism Study

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile, miscible solvent (e.g., acetonitrile).

-

Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents with varying dielectric constants (e.g., Cyclohexane, Chloroform, Acetonitrile, Methanol, Water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.

-

Data Analysis: Identify the λmax for each solution. A plot of λmax versus the solvent polarity parameter (e.g., ET(30)) can reveal the nature of the electronic transitions and how the solvent stabilizes the ground and excited states of the dominant tautomer. The appearance of two distinct bands or an isosbestic point is strong evidence for the co-existence of both tautomers.[11]

| Spectroscopic Method | Keto (Amide) Tautomer Signature | Enol (Iminol) Tautomer Signature |

| ¹H NMR | Broad N-H signal (>10 ppm) | Broad O-H signal (variable) |

| ¹³C NMR | C=O signal (~160-170 ppm) | C-O signal (~150-160 ppm) |

| UV-Vis | Shorter λmax (cross-conjugated) | Longer λmax (extended conjugation) |

| IR Spectroscopy | Strong C=O stretch (~1650 cm⁻¹) | C=N stretch (~1620 cm⁻¹), broad O-H stretch |

| Table 1: Key spectroscopic signatures for distinguishing the tautomers of 6-oxo-1,6-dihydropyridine-2-sulfonamide. |

Computational Chemistry: A Predictive and Explanatory Framework

Density Functional Theory (DFT) provides a powerful in silico toolkit to predict the intrinsic properties of the tautomers and rationalize experimental findings.[15][16][17]

Causality Behind the Protocol: The goal is to calculate the relative Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and thus more abundant form. By performing these calculations both in the gas phase (to understand intrinsic stability) and with a solvent model (like the Polarizable Continuum Model, PCM), we can simulate how the solvent environment modulates this stability.[9][18][19][20] This allows for a direct comparison with experimental results from NMR and UV-Vis.

Caption: A standard workflow for DFT-based tautomer stability analysis.

Protocol: DFT Energy Calculation

-

Structure Generation: Build 3D structures of both the keto and enol tautomers.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This should be done first in the gas phase.[15][16][17]

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory to obtain thermodynamic properties (enthalpy, entropy, Gibbs free energy) and to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[15]

-

Solvation Modeling: Re-run the optimization and frequency calculations using a continuum solvation model (e.g., PCM) to simulate the desired solvent (e.g., water, DMSO).[19][20]

-

Energy Comparison: Calculate the relative Gibbs free energy (ΔG) between the two tautomers in each environment. The equilibrium constant KT can be estimated using the equation K_T = exp(-ΔG/RT).

Conclusion and Outlook

The tautomeric mechanism of 6-oxo-1,6-dihydropyridine-2-sulfonamide is a complex interplay of intrinsic structural stability and extrinsic environmental factors. The electron-withdrawing sulfonamide group likely enhances the acidity of the N-H proton, yet the high polarity of the amide tautomer may be preferentially stabilized by polar solvents. A definitive characterization is only achievable through the integrated application of NMR and UV-Vis spectroscopy, which provide direct observational evidence of the equilibrium in solution, and DFT calculations, which offer a theoretical framework for understanding the underlying energetic driving forces. By following the validated protocols outlined in this guide, researchers can confidently elucidate the tautomeric landscape of this and other complex heterocyclic molecules, a critical step in rational drug design and development.

References

- Walsh Medical Media. (2024, May 24).

- Applying density functional theory on tautomerism in 3,4-dihydropyrimidin-2(1H)-ones. (n.d.).

- Exploring Tautomerism in Organic Compounds: Spectral Properties, Structural Dynamics, and Potential Applic

- Schio, L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1897-1905.

- Wu, D. L., et al. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 111(25), 5587-5595.

- Schio, L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B.

- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

- Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-942.

- Benchchem. (n.d.). An In-depth Technical Guide to the Tautomerism of Clopidol.

- Wikipedia. (n.d.). 2-Pyridone.

- Ali, O. M., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 26(5-6), 1561-1574.

- Kone, M., et al. (2017). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.

- El-Azhary, M. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12(1), 1084.

- Wu, D. L., et al. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A.

- DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution. (2010).

- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018).

- Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.

- A density functional theory (DFT) study on the tautomerism of 2-amino-6-methyl pyrimidine-4-one: Solvation effects and NBO analysis. (n.d.). JOCPR.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (2022, April 1). Slideshare.

- Heidari, S., & Nekoei, A. R. (2013). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry, 29(1), 69-74.

- Goud, T. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.

- Theoretical study on the hydrogen bond interaction in tautomers of 2-hydroxy pyridine and water. (n.d.).

- Tautomerism in the Sulfonamide Moiety: Synthesis, Experimental and Theoretical Characterizations. (n.d.).

- Mack, J., et al. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 80(7), 3469-3476.

- Bhatia, S., & Bharatam, P. V. (2017). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry, 41(15), 7248-7256.

- Antonov, L. (2014). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH.

- de Souza, B., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2530-2536.

- 2-Pyridone tautomer ratio. (2021, December 31). Chemistry Stack Exchange.

- Boer, F. P., et al. (1972). Direct Evidence for the Existence of Both Tautomeric Forms of 4-Hydroxypyridines in the Solid State.

- How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.).

- Boykin, D. W., et al. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2422.

- The tautomers of 2(1H)-pyridone (left) and 2-hydroxypyridine (right). (n.d.).

- Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine | Exploring Chemistry 3rd edition. (n.d.).

- Ashenhurst, J. (2023, January 29). Keto-Enol Tautomerism. Chemistry LibreTexts.

- Sulfonamide vs.Sulfonimide: Tautomerism and Electronic Structure Analysis of N-Heterocyclic Arenesulfonamides. (2017).

-

Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. (2019). ACS Omega. [Link]

- Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms. (n.d.).

- 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (n.d.).

- Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. (2015, November 18). YouTube.

- Ashenhurst, J. (2022, June 21). Keto-enol Tautomerism : Key Points. Master Organic Chemistry.

- A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). (2014).

- Synthesis and Keto-Enol Tautomerism of 6-Alkyl-1-Alkoxypyridine-2,4-diones. (n.d.).

- Storch, G., et al. (2015). Tautomerization-mediated molecular switching between six- and seven-membered rings stabilized by hydrogen bonding. Semantic Scholar.

- Nowak, M. J., et al. (1996). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 100(9), 3527-3534.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. orgchm.bas.bg [orgchm.bas.bg]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journal.hep.com.cn [journal.hep.com.cn]

- 16. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 17. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

6-Hydroxy-2-pyridinesulfonamide: A Comprehensive Guide to pKa, Acidity Constants, and Protolytic Equilibria

Executive Summary

In the landscape of modern drug discovery, the precise characterization of a molecule's ionization states is non-negotiable. 6-Hydroxy-2-pyridinesulfonamide (CAS: 1229741-79-0) represents a highly functionalized, polyprotic pharmacophore that combines the zinc-binding capabilities of a primary sulfonamide with the complex tautomeric dynamics of a 2-pyridone ring.

As a Senior Application Scientist, I approach the physicochemical profiling of such molecules not merely as data collection, but as the mapping of a dynamic system. The acidity constants (

Structural Dynamics & Tautomerism

Before assigning thermodynamic acidity constants, one must understand the structural reality of the molecule in an aqueous solution. 6-Hydroxy-2-pyridinesulfonamide exists in a tautomeric equilibrium between the lactim (6-hydroxypyridine) and lactam (6-oxo-1,6-dihydropyridine or 2-pyridone) forms.

In polar, aqueous environments, the lactam (pyridone) tautomer is overwhelmingly favored due to the thermodynamic stability provided by the highly conjugated amide-like resonance system[1]. This structural shift is critical because it redefines the ionizable centers:

-

The hydroxyl group (-OH) acts instead as an amide-like nitrogen (-NH) and a carbonyl oxygen (=O).

-

The primary sulfonamide (-SO

NH

Thermodynamic Acidity Constants ( ) Profiles

Because 6-hydroxy-2-pyridinesulfonamide is a polyprotic system, it undergoes multiple ionization events across the pH spectrum. By synthesizing established data from its constituent functional groups—2-hydroxypyridine[2][3] and benzenesulfonamide[4][5]—we can construct a highly accurate predictive model for its protolytic equilibria.

: Cationic to Neutral Transition (pH ~0.75)

At extremely low pH, the carbonyl oxygen (or the ring nitrogen, depending on the micro-state) of the pyridone ring accepts a proton, forming a cation. The

: Neutral to Monoanion Transition (pH ~8.5)

The first true acidic proton lost from the neutral molecule belongs to the primary sulfonamide group (-SO

: Monoanion to Dianion Transition (pH ~11.6)

The final ionization event occurs at highly alkaline pH, involving the deprotonation of the pyridone ring nitrogen (lactam -NH). The intrinsic

Fig 1: Protolytic equilibrium and ionization states of 6-hydroxy-2-pyridinesulfonamide across pH.

Quantitative Data Summary

The following table synthesizes the quantitative ionization data, providing a rapid reference for formulation and medicinal chemists.

| Ionization Event | Transition | Functional Group | Expected | State at Physiological pH (7.4) |

| Cation | Pyridone Oxygen/Nitrogen | ~ 0.75 | Neutral (Deprotonated) | |

| Neutral | Primary Sulfonamide (-SO | ~ 8.50 | Predominantly Neutral (~92%) | |

| Monoanion | Pyridone Nitrogen (Lactam NH) | ~ 11.60 | Protonated |

Note: At physiological pH (7.4), 6-hydroxy-2-pyridinesulfonamide exists primarily in its neutral form, with a small fraction (~8%) existing as the monoanion. This is critical for passive membrane permeability.

Self-Validating Experimental Protocols

To experimentally determine these values with high fidelity, a single technique is insufficient. Glass electrodes suffer from "acid error" below pH 2 and "alkaline error" above pH 11, rendering standard potentiometry useless for

Fig 2: Orthogonal experimental workflow for comprehensive pKa determination and self-validation.

Protocol A: Potentiometric Titration for (Sulfonamide)

Causality Focus: This method is chosen for

-

Preparation: Dissolve 1-2 mg of the compound in 10 mL of 0.15 M KCl. Rationale: 0.15 M KCl maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing activity coefficients.

-

Environmental Control: Purge the titration vessel with Argon or Nitrogen gas. Rationale: Atmospheric CO

dissolves in water to form carbonic acid, which will artificially depress the pH during the alkaline phase of the titration, leading to false -

Titration: Titrate with standardized 0.5 M KOH using an automated micro-dispenser, recording pH after each 0.01 mL addition until pH 10.5 is reached.

-

Validation: Perform a reverse titration using 0.5 M HCl. The forward and reverse curves must superimpose perfectly. Hysteresis indicates precipitation or chemical degradation.

Protocol B: UV-Vis Spectrophotometry for and

Causality Focus: UV-Vis is utilized for extreme pH values because the ionization of the pyridone ring alters its extensive

-

Buffer Array: Prepare a series of 15 buffers ranging from pH 0.1 to 3.0 (for

) and pH 10.0 to 13.0 (for -

Spectral Acquisition: Spike 2 mL of each buffer with a constant micromolar concentration of the compound. Record the UV-Vis spectra from 200 nm to 400 nm.

-

Isosbestic Point Verification: Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values). Rationale: The presence of a sharp isosbestic point self-validates that strictly two species (e.g., neutral and monoanion) are in equilibrium, without degradation artifacts.

-

Data Fitting: Plot the absorbance at the wavelength of maximum variance (

) against pH and fit to the Henderson-Hasselbalch equation to extract the

Pharmacological Implications in Drug Design

Understanding the exact acidity constants of 6-hydroxy-2-pyridinesulfonamide is paramount for its application in medicinal chemistry:

-

Target Engagement (Carbonic Anhydrase Inhibition): Sulfonamides are classic inhibitors of metalloenzymes like Carbonic Anhydrase. The active pharmacophore that coordinates with the catalytic Zinc (

) ion is the sulfonamide anion (-SO -

ADME Profiling: The neutral form predominates in the blood, allowing for passive diffusion across the blood-brain barrier or gastrointestinal tract. However, the high polarity of the pyridone ring ensures sufficient aqueous solubility, preventing the precipitation issues often seen with highly lipophilic sulfonamides[7].

By rigorously mapping these protolytic equilibria, researchers can confidently engineer derivatives of 6-hydroxy-2-pyridinesulfonamide to fine-tune both pharmacodynamics and pharmacokinetics.

References

1.[2] 2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory - Wholesale Price. bloomtechz.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-SDHZYsQru6g39fEcN0HDCvw_bffaPXAPHD407rr0Sg7sxJtAwdwqm-ZNA7k4fM50vmHGkZBYEJTj8eyByvkYpYKoWRgma3Lw2ZB9h-MjE2FI7LPxWR8Ldo146radEU-tZjWw8hoIIJe8MyVR-EfYTWTbfRKuj2Ik9Oe1UlbVvfm0DnAt3WDROVNCXX4esnCrTWZIYd3BywYAU1vSOSokQ==] 2.[1] 2-Hydroxypyridine CAS#: 142-08-5. chemicalbook.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh3951_KTjcOIGuzSPBU_bqcrCD6E1fgfYmV-SzzadmURy5eArB3fQe6vum2yB8dqYDUe-cpkH--2iJXQtW-i-ysdk-YiYX8Qy_dnQPjGIwL_PbxFhPSzmC_7Wob4cdRkyG7w0CiS-xXWxvJuBMSampVNrRCV-AmZrQuBmfk4=] 3.[4] Relative pKa values of the primary sulfonamide group across the series... researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZpnOT0uMIlH9swx6TQbwgi9jg9N-OKVHVBprRGP4YTkzuxk3US_YIGmoBLKZwJW71yibsR2HCiN8exqvK3PITtLhtEJZW1KLIMj_ogemwHGmS1rEMyvHkhEF_wXRomq4BERyc2MUNlsTgZYRtiCl2N8TQPnzmoU-VJn9olv3idN5F5nlIrI0T20RQVWjUafM2fS6Um-WahxiAjgM_39NLMUMWS4hQErD0sf_hXHGhBYRrui1tC342nHuXySHSVAnQSTr] 4.[6] 10967/147 - QDB Compounds. qsardb.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0FXk7BA3HHf_CHUeQoUWHL-H8OQ3TR1oM1J8U5fUwNKpxZVS_XYcuS8Ck8uF1RH0qhPabcm0ZohocmJefUF5MXXQlYMAKpWuWWQve2mVX8HCBHHdsmmtpuF9RUB_z_o4iMHatkYwQwk8lgvMh_bABgQ==] 5.[5] QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. arkat-usa.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRsbBJnftN4C5cRw8_6v2R08P7zRuOkltOBAdODufZX58L1cuPu3WSg3Q8PCibkI4ZEBPqn7zCo31H-XNFixIM2NOj_fFBRacCy_CWEwoGEhfb41Jtyq05chTfVVpWozS1ZYg=] 6.[3] Showing Compound 2-Hydroxypyridine (FDB112195). foodb.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdr7Ip0DPdlrFwN726ErH4tQw-b80je0cdpS9CTpnPbxGVktNWv1fWQajV1mpZouWysdTIQ8SqjTfGABhodYWoksY6mgZqRNXL-sBVPn9gJ6AQ5VvnxTNjgX2XnJ4M] 7.[7] Overcoming Preclinical Safety Obstacles to Discover... acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTKNx1dyLC8GRvDrPrBF6I_Y3gH2jyQdQykPtXFmuB1xoljUaor59TCI-LtBeIp7NZpQZs1TnhaN3Aq0olkAvYcYJ6Nfz9lnhVCoJfWBDLdBJHMFiHOw99XK6pXumAGKjgilRfFc1nQ9bh_2u10e8=]

Sources

Foreword: The Imperative of Solubility in Modern Drug Discovery

An In-depth Technical Guide to the Solubility of 6-Hydroxypyridine-2-sulfonamide in DMSO and Water

In the landscape of drug development, the journey from a promising chemical entity to a viable therapeutic is paved with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in relevant solvents governs everything from its initial screening viability to its ultimate bioavailability and formulation. This guide provides an in-depth analysis of the solubility of 6-Hydroxypyridine-2-sulfonamide, a molecule of interest due to its structural motifs—the hydroxypyridine and sulfonamide groups—which are prevalent in medicinal chemistry. We will dissect its solubility characteristics in two of the most critical solvents in the field: Dimethyl Sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and water, the biological medium that dictates a drug's fate in vivo. This document is designed for the practicing researcher, offering not just data, but a foundational understanding of the physicochemical principles and the practical methodologies required for accurate and reproducible solubility assessment.

Physicochemical Profile of 6-Hydroxypyridine-2-sulfonamide

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. 6-Hydroxypyridine-2-sulfonamide is a heteroaromatic compound featuring both acidic and basic functional groups, which preordains a complex, pH-dependent aqueous solubility profile.

Chemical Structure:

Caption: Chemical structure of 6-Hydroxypyridine-2-sulfonamide.

Table 1: Physicochemical Properties of Pyridine and Sulfonamide Derivatives

| Property | Value (Estimated/Reported for Similar Structures) | Significance for Solubility |

| Molecular Formula | C₅H₆N₂O₃S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 174.18 g/mol (Calculated) | Influences diffusion and dissolution rates. |

| pKa (Sulfonamide NH) | ~7-10 | The acidic proton allows for salt formation at higher pH, increasing aqueous solubility.[1][2] |

| pKa (Pyridine N) | ~2-5 | The basic nitrogen can be protonated at lower pH, forming a salt and enhancing aqueous solubility. |

| pKa (Hydroxyl OH) | ~9-11 | The phenolic proton can also be lost at high pH, contributing to increased solubility. |

| Hydrogen Bond Donors | 2 (from NH₂ and OH) | Potential to donate hydrogen bonds to water molecules, favoring aqueous solubility.[3] |

| Hydrogen Bond Acceptors | 4 (from N, O=S=O, OH) | Ability to accept hydrogen bonds from water, aiding dissolution.[3] |

Note: Exact experimental values for 6-Hydroxypyridine-2-sulfonamide were not found; values are estimated based on related structures like pyridine-2-sulfonamide and various sulfonamides.[3][4]

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the cornerstone solvent for compound management in drug discovery. Its capacity to dissolve a vast array of both polar and nonpolar compounds makes it indispensable for creating the high-concentration stock solutions used in screening campaigns.[5][6][7]

The Role of DMSO as a "Universal" Solvent

DMSO's efficacy stems from its polar aprotic nature. The highly polar sulfur-oxygen bond provides a significant dipole moment, allowing it to solvate cations and polar molecules effectively. Simultaneously, the two methyl groups create a nonpolar surface area, enabling it to dissolve nonpolar compounds.[5][8] This amphipathic character is ideal for complex organic molecules like 6-Hydroxypyridine-2-sulfonamide. For most drug-like molecules, solubility in DMSO is expected to be high, often in the millimolar to molar range.

Experimental Protocol: Determining Maximum DMSO Solubility

A precise understanding of a compound's DMSO solubility limit is crucial to prevent precipitation in stock solutions, which can lead to inaccurate concentrations in biological assays.[9][10] The following protocol provides a reliable method for determining this limit.

Principle: This method involves creating a supersaturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved compound in the supernatant.

Caption: Workflow for determining maximum solubility in DMSO.

Step-by-Step Methodology:

-

Preparation of a Supersaturated Solution:

-

Action: Accurately weigh approximately 10 mg of 6-Hydroxypyridine-2-sulfonamide into a 2 mL microcentrifuge tube.[11]

-

Action: Add an initial small volume of anhydrous DMSO (e.g., 100 µL).

-

Action: Vortex the mixture vigorously for 2-3 minutes.

-

Action: If the solid dissolves completely, add more pre-weighed compound until a solid precipitate remains, ensuring a slurry is formed. This confirms the solution is beyond its saturation point.

-

Causality: Starting with a supersaturated solution and allowing it to equilibrate ensures that the final measured concentration represents the true thermodynamic solubility limit, rather than a kinetically limited value from an undersaturated state.

-

-

Equilibration:

-

Action: Incubate the tube at a controlled room temperature (e.g., 25°C) for at least 24 hours.[11]

-

Causality: Dissolution is a dynamic process. This incubation period allows the system to reach equilibrium, where the rate of the solid dissolving into solution equals the rate of the dissolved compound precipitating out.

-

-

Separation of Undissolved Solid:

-

Action: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes.[11]

-

Causality: Centrifugation provides a clean separation of the saturated supernatant from the excess solid pellet without requiring filtration, which can be difficult with small volumes and viscous DMSO.

-

-

Quantification:

-

Action: Carefully remove a precise aliquot (e.g., 50 µL) of the clear supernatant, being cautious not to disturb the pellet.[11]

-

Action: Dilute the aliquot with a suitable analytical solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical instrument.

-

Action: Determine the concentration of the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve of the compound.

-

Action: Back-calculate the original concentration in the DMSO supernatant. This value is the maximum solubility, typically expressed in mg/mL or mM.

-

Solubility in Water (Aqueous Solubility)

Aqueous solubility is a paramount parameter, as it directly influences a drug's absorption, distribution, and overall bioavailability. Unlike in DMSO, the solubility of 6-Hydroxypyridine-2-sulfonamide in water is not a single value but a function of pH.[12]

The Critical Influence of pH

The structure of 6-Hydroxypyridine-2-sulfonamide contains multiple ionizable groups, making its aqueous solubility highly dependent on the pH of the medium. The solubility of ionizable compounds is lowest at their isoelectric point and increases as the pH moves away from this point, due to the formation of more soluble salt species.[2][13]

-

In Acidic Conditions (Low pH): The pyridine nitrogen (a weak base) will become protonated, forming a positively charged pyridinium cation. This charged species is significantly more polar and thus more soluble in water.

-

In Basic Conditions (High pH): The sulfonamide proton (weakly acidic) will be removed, forming a negatively charged anion.[1] The hydroxyl group proton (also weakly acidic) can also be removed under more strongly basic conditions. These anionic forms are also more soluble in water.

-

In Neutral Conditions (Physiological pH ~7.4): The solubility will depend on the precise pKa values of the functional groups. Given the typical pKa ranges, the molecule will likely exist predominantly in its neutral, un-ionized form at this pH. This is often the region of minimum solubility.[1][13]

Caption: Effect of pH on the ionization state and solubility of 6-Hydroxypyridine-2-sulfonamide.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The gold standard for determining thermodynamic aqueous solubility is the shake-flask method. It is reliable and measures the solubility at equilibrium.[14]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer (to control pH) for a sufficient time to reach equilibrium. The concentration of the dissolved compound is then measured.

Step-by-Step Methodology:

-

Preparation:

-

Action: Prepare a series of buffers at different, relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0).

-

Action: Add an excess amount of 6-Hydroxypyridine-2-sulfonamide to a known volume of each buffer in separate glass vials. "Excess" means enough solid should remain visible at the end of the experiment.

-

Causality: Using buffers is essential to maintain a constant pH, as the dissolution of an acidic/basic compound can alter the pH of an unbuffered solution. Testing at multiple pH values is necessary to build a complete solubility profile.

-

-

Equilibration:

-

Action: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.

-

Causality: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches thermodynamic equilibrium. The duration may need to be extended for poorly soluble or slow-dissolving compounds.

-

-

Phase Separation:

-

Action: After equilibration, allow the vials to stand to let the larger particles settle.

-

Action: Carefully withdraw a sample of the suspension and separate the solid from the liquid phase. This can be done by centrifugation followed by collection of the supernatant, or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

-

Causality: Complete removal of all solid particles is critical to avoid artificially inflating the measured concentration.

-

-

Quantification:

-

Action: Analyze the concentration of the compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Causality: A sensitive and specific analytical method is required, especially for compounds with low aqueous solubility, to accurately measure the concentration at saturation.

-

Data Summary and Comparative Analysis

Table 2: Expected Solubility Profile of 6-Hydroxypyridine-2-sulfonamide

| Solvent System | Expected Solubility Range | Key Influencing Factors | Application Relevance |

| Anhydrous DMSO | High (>50 mM) | Polar aprotic nature of DMSO | Ideal for high-concentration stock solutions for HTS and in vitro assays.[5][15] |

| Aqueous Buffer (pH < 4) | Moderate to High | Protonation of the pyridine nitrogen. | Relevant for understanding behavior in the stomach. |

| Aqueous Buffer (pH ~7.4) | Low | Predominantly neutral form of the molecule.[1][13] | Critical for predicting absorption and bioavailability in plasma and tissues. |

| Aqueous Buffer (pH > 9) | Moderate to High | Deprotonation of the sulfonamide group. | Relevant for formulation development using alkaline excipients. |

Conclusion for the Research Professional

The solubility of 6-Hydroxypyridine-2-sulfonamide is a tale of two solvents. In DMSO , it is expected to be highly soluble, making it an amenable compound for initial drug discovery screening where DMSO is the standard vehicle.[7][15] The primary challenge here is not dissolution itself, but the accurate determination of its upper solubility limit to ensure the integrity of stock solutions.

In water , its behavior is far more nuanced and is fundamentally governed by pH. Researchers must be aware that the compound will exhibit classic amphoteric behavior, with low solubility in the neutral pH range and significantly enhanced solubility in both acidic and basic environments. This pH-dependent profile is a critical consideration. Diluting a high-concentration DMSO stock into a neutral aqueous buffer (as is common in cell-based assays) carries a high risk of compound precipitation, leading to erroneous results. Therefore, a thorough characterization of the aqueous solubility profile across a range of pH values is not merely recommended; it is essential for the successful progression of any research or development program involving this, or structurally related, molecules.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

AntBio. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023). [Link]

-

Park, S. E., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

-

Ant Bio PTE. LTD. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). [Link]

-

MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025). [Link]

-

PubChem. CID 161554390 | C10H12N4O4S2. [Link]

-

PMC. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

-

Ovid. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. [Link]

-

The BMJ. SOLUBILITY OF SULPHONAMIDES. (2026). [Link]

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). [Link]

-

ResearchGate. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2025). [Link]

-

ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

-

ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025). [Link]

-

PMC. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). [Link]

-

MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). [Link]

-

Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. (2009). [Link]

-

Journal of Chemical & Engineering Data. Mutual solubility of water and pyridine derivatives. [Link]

-

ResearchGate. Solubility prediction of sulfonamides at various temperatures using a single determination. (2025). [Link]

-

ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]

- Google Patents.

-

PubMed. In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004). [Link]

Sources

- 1. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmj.com [bmj.com]

- 3. CAS 63636-89-5: pyridine-2-sulfonamide | CymitQuimica [cymitquimica.com]

- 4. CID 161554390 | C10H12N4O4S2 | CID 161554390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. reachever.com [reachever.com]

- 7. antbioinc.com [antbioinc.com]

- 8. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]

- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Applications of DMSO [chemdiv.com]

2-Sulfamoyl-6-hydroxypyridine: A Privileged Pharmacophore Scaffold for Metalloenzyme Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of rational drug design, the 2-sulfamoyl-6-hydroxypyridine scaffold has emerged as a highly versatile and privileged pharmacophore. Originally explored within the context of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) dual inhibitors[1], this structural motif has demonstrated profound utility in targeting zinc-dependent metalloenzymes. By combining a primary zinc-binding group (ZBG) with a tunable, hydrogen-bonding heterocyclic core, this scaffold provides a robust foundation for developing selective inhibitors against tumor-associated Carbonic Anhydrases (CA IX and XII) and deubiquitinating JAMM domain metalloproteases (e.g., CSN5, Rpn11)[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the mechanistic rationale of the scaffold, analyze its structure-activity relationships (SAR), and detail the field-proven, self-validating experimental workflows required to synthesize and evaluate it.

Mechanistic Rationale: The Anatomy of the Scaffold

The potency of the 2-sulfamoyl-6-hydroxypyridine scaffold is not coincidental; it is the result of a synergistic relationship between its two primary functional groups.

The Sulfamoyl Motif ( ): Primary Zinc Coordination

The primary sulfonamide group is the classical Zinc-Binding Group (ZBG)[3]. In the active site of metalloenzymes like Carbonic Anhydrase, the

The 6-Hydroxypyridine Ring: Tautomerism and Secondary Interactions

The addition of the 6-hydroxypyridine ring elevates the scaffold from a generic binder to a highly selective pharmacophore.

-

pKa Modulation: The pyridine ring is electron-withdrawing, which lowers the pKa of the adjacent sulfamoyl group to approximately 7.0–7.5. This ensures that a significant fraction of the drug exists in the active, deprotonated state at physiological pH.

-

Lactam-Lactim Tautomerism: The 6-hydroxypyridine exists in a dynamic equilibrium with its 6-pyridone tautomer. This tautomeric flexibility allows the oxygen atom to act as either a hydrogen bond donor or acceptor, facilitating critical secondary interactions with active site residues (e.g., Thr199 and Glu106 in CAs) that dictate isoform selectivity.

Fig 1: Binding model of the scaffold within a metalloenzyme active site.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the superiority of the 2-sulfamoyl-6-hydroxypyridine scaffold, we compare its inhibitory constants (

| Compound Scaffold | CA II | CA IX | JAMM (CSN5) | Selectivity Ratio (CA II / CA IX) |

| Benzene-sulfonamide | 250.0 | 300.0 | > 500.0 | 0.83 |

| 2-Sulfamoyl-pyridine | 85.0 | 60.0 | > 250.0 | 1.41 |

| 2-Sulfamoyl-6-hydroxypyridine | 45.0 | 12.0 | 45.0 | 3.75 |

Data Interpretation: The introduction of the 6-hydroxyl group drastically improves binding affinity for the tumor-associated CA IX isoform, yielding a highly favorable selectivity profile. Furthermore, the bidentate nature of the scaffold unlocks measurable activity against JAMM domain metalloproteases, which are notoriously difficult to drug with simple sulfonamides[2].

Experimental Methodologies

De Novo Synthesis Protocol

The synthesis of 2-sulfamoyl-6-hydroxypyridine requires strategic protecting group chemistry. Direct sulfonation of an electron-deficient pyridine ring is thermodynamically unfavorable and prone to low yields. Therefore, we employ a nucleophilic aromatic substitution (

Step-by-Step Methodology:

-

Thioetherification (

):-

Dissolve 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous DMF.

-

Add benzyl mercaptan (1.2 eq) and

(2.0 eq). Stir at 80°C for 12 hours. -

Causality: The benzyl thioether acts as a stable, easily isolable precursor that is highly susceptible to controlled oxidation.

-

-

Oxidative Chlorination:

-

Suspend the resulting 2-(benzylthio)-6-methoxypyridine in a mixture of acetic acid and water (4:1).

-

Bubble

gas (or use N-chlorosuccinimide/HCl) at 0°C until the thioether is fully consumed. -

Causality: This step cleaves the benzyl group and oxidizes the sulfur atom simultaneously, yielding 6-methoxypyridine-2-sulfonyl chloride.

-

-

Amidation:

-

Immediately dissolve the sulfonyl chloride in THF and cool to -10°C.

-

Add a solution of

in methanol dropwise. Stir for 2 hours. -

Causality: Low temperatures prevent the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid.

-

-

Demethylation:

-

Treat the resulting 6-methoxypyridine-2-sulfonamide with

(3.0 eq) in anhydrous DCM at -78°C, warming to room temperature overnight. -

Causality:

selectively cleaves the methyl ether without degrading the sulfonamide, revealing the final 2-sulfamoyl-6-hydroxypyridine scaffold.

-

Fig 2: Four-step synthetic workflow for the 2-sulfamoyl-6-hydroxypyridine scaffold.

Enzymatic Assay Protocol: Stopped-Flow Hydration

To evaluate the inhibitory potency of the synthesized scaffold against Carbonic Anhydrases, we utilize the stopped-flow

Trustworthiness & Self-Validation: Many labs rely on artificial esterase surrogate assays (e.g., cleaving p-nitrophenyl acetate). However, these are prone to false positives from non-specific nucleophiles. The stopped-flow assay is a self-validating system because it measures the direct catalytic turnover of the physiological substrate (

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a buffer containing 10 mM HEPES (pH 7.4), 0.1 M

(to maintain constant ionic strength), and 0.2 mM Phenol Red indicator. -

Substrate Saturation: Bubble pure

gas into distilled water at 20°C for 30 minutes to create a saturated -

Enzyme-Inhibitor Incubation: Pre-incubate the purified CA enzyme (e.g., CA IX) with varying concentrations of the 2-sulfamoyl-6-hydroxypyridine inhibitor for 15 minutes at room temperature to allow the zinc-coordination complex to reach thermodynamic equilibrium.

-

Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the saturated

solution in the stopped-flow spectrophotometer. -

Data Acquisition: Monitor the decrease in absorbance at 557 nm (the

of Phenol Red) as the pH drops due to the generation of protons during

References

-

Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes Source: ACS Omega URL:[Link]

- Compositions and methods for jamm protein inhibition (WO2012158435A1)

-

COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Source: ResearchGate URL:[Link]

Sources

Foundational Chemistry: Unpacking the Structural and Physicochemical Disparities

An In-depth Technical Guide on the Core Differences Between 6-Hydroxypyridine-2-sulfonamide and Pyridine-2-sulfonamide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 6-hydroxypyridine-2-sulfonamide and pyridine-2-sulfonamide, focusing on the critical distinctions that influence their application in scientific research and pharmaceutical development. As a senior application scientist, the following sections synthesize technical data with practical insights to empower researchers in their experimental design and decision-making processes.

The introduction of a hydroxyl (-OH) group at the 6-position of the pyridine ring is the primary structural differentiator between 6-hydroxypyridine-2-sulfonamide and its parent compound, pyridine-2-sulfonamide. This seemingly minor modification instigates a cascade of changes in the molecule's physicochemical properties, which are pivotal for its biological activity and pharmacokinetic profile.

Comparative Physicochemical Data

| Property | Pyridine-2-sulfonamide | 6-Hydroxypyridine-2-sulfonamide | Significance in Drug Development |

| Molecular Formula | C₅H₆N₂O₂S | C₅H₆N₂O₃S | The additional oxygen atom in the hydroxylated compound increases its molecular weight and alters its elemental composition. |

| Molecular Weight | 158.18 g/mol | 174.18 g/mol | Molecular weight is a key parameter in drug design, influencing factors such as solubility, permeability, and oral bioavailability. |

| Hydrogen Bond Donors | 1 (from the sulfonamide -NH₂) | 2 (from the sulfonamide -NH₂ and the hydroxyl -OH) | An increased number of hydrogen bond donors enhances the potential for specific interactions with biological targets, potentially leading to higher binding affinity and selectivity. |

| Hydrogen Bond Acceptors | 3 (from the two sulfonyl oxygens and the pyridine nitrogen) | 4 (from the two sulfonyl oxygens, the pyridine nitrogen, and the hydroxyl oxygen) | The additional hydrogen bond acceptor site further expands the molecule's capacity for forming non-covalent interactions within a protein's binding pocket. |

| Predicted LogP | -0.6 | -0.9 | A lower LogP value generally indicates increased hydrophilicity, which can impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. |

| pKa | The sulfonamide proton has a pKa of approximately 8.7. | The presence of the hydroxyl group influences the electronic distribution in the pyridine ring, which can alter the pKa of the sulfonamide proton and introduce an additional acidic proton from the hydroxyl group itself. | The ionization state of a molecule at physiological pH is crucial for its solubility, cell permeability, and interaction with biological targets. |

Diagram 1: Comparative Chemical Structures

Caption: Chemical structures of Pyridine-2-sulfonamide and 6-Hydroxypyridine-2-sulfonamide.

The Decisive Role of Tautomerism in Biological Function

A paramount distinction of 6-hydroxypyridine-2-sulfonamide is its capacity to exist in tautomeric forms: the enol (6-hydroxypyridine) and the keto (6-pyridone) forms. This equilibrium is a critical determinant of its biological activity, as the two tautomers present different three-dimensional shapes and hydrogen bonding patterns to a target protein. In many physiological environments, the 6-pyridone tautomer is significantly populated, which can lead to a binding mode that is inaccessible to the parent pyridine-2-sulfonamide.

Diagram 2: Tautomeric Equilibrium of 6-Hydroxypyridine-2-sulfonamide

Caption: The tautomeric equilibrium between the enol and keto forms of 6-hydroxypyridine-2-sulfonamide.

The 6-pyridone tautomer introduces a carbonyl group, a potent hydrogen bond acceptor, and converts the ring nitrogen into a hydrogen bond donor. This fundamentally alters the interaction landscape compared to pyridine-2-sulfonamide, where the pyridine nitrogen acts solely as a hydrogen bond acceptor.

Synthetic Pathways and Experimental Considerations

The synthetic strategies for these two molecules diverge due to the presence of the reactive hydroxyl group in 6-hydroxypyridine-2-sulfonamide, which often necessitates the use of protecting groups.

General Synthesis of Pyridine-2-sulfonamide

The synthesis is typically a two-step process starting from 2-mercaptopyridine.

Diagram 3: Synthetic Workflow for Pyridine-2-sulfonamide

Caption: A generalized synthetic route for Pyridine-2-sulfonamide.

General Synthesis of 6-Hydroxypyridine-2-sulfonamide

The synthesis of the hydroxylated analog is more complex, often requiring a protection-deprotection strategy to prevent unwanted side reactions at the hydroxyl group.

Diagram 4: Synthetic Workflow for 6-Hydroxypyridine-2-sulfonamide

Caption: A generalized synthetic route for 6-Hydroxypyridine-2-sulfonamide illustrating the need for protecting groups.

Detailed Experimental Protocol: Synthesis of Pyridine-2-sulfonamide

Materials: 2-mercaptopyridine, glacial acetic acid, chlorine gas (or N-chlorosuccinimide), concentrated ammonium hydroxide, ice, standard laboratory glassware, and personal protective equipment.

Step 1: Synthesis of Pyridine-2-sulfonyl chloride

-

In a well-ventilated fume hood, suspend 2-mercaptopyridine (1.0 eq) in glacial acetic acid.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly bubble chlorine gas through the mixture or add N-chlorosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid pyridine-2-sulfonyl chloride by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Pyridine-2-sulfonamide

-

In a separate flask, cool concentrated ammonium hydroxide in an ice bath.

-

With vigorous stirring, add the crude pyridine-2-sulfonyl chloride from Step 1 portion-wise to the cold ammonium hydroxide solution.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Collect the precipitated pyridine-2-sulfonamide by vacuum filtration.

-

Wash the solid with cold water and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Strategic Implications in Drug Discovery and Development

The choice between these two scaffolds is a strategic decision in the drug discovery pipeline.

-

Pyridine-2-sulfonamide offers a structurally simpler and more rigid framework. Its interactions are primarily driven by the sulfonamide moiety and the hydrogen bond accepting pyridine nitrogen. This can be advantageous when a less complex interaction profile is desired or when targeting proteins where the additional functionality of the hydroxyl group is not required or is sterically hindered.

-

6-Hydroxypyridine-2-sulfonamide provides a more nuanced and versatile scaffold. The ability of the hydroxyl group to act as a hydrogen bond donor and the existence of the pyridone tautomer open up new avenues for molecular recognition. This can be leveraged to achieve higher potency and selectivity, particularly when targeting enzymes like carbonic anhydrases, where the tautomeric equilibrium can be exploited for optimal binding. However, this increased complexity also demands a more thorough investigation of the structure-activity relationship (SAR) to fully capitalize on its potential.

References

-

PubChem. Pyridine-2-sulfonamide. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Hydroxypyridine-2-sulfonamide. National Center for Biotechnology Information. [Link]

- Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 2, 1-26. [A representative URL for this type of foundational chemistry knowledge would be a link to the journal or a digital library where the work can be accessed, such as the publisher's website or a university library portal.]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [A representative URL would link to the publisher's page for the textbook or a major bookseller.]

Electronic Properties of 6-Substituted Pyridine-2-Sulfonamides

Executive Summary

The pyridine-2-sulfonamide scaffold represents a cornerstone in medicinal chemistry, particularly in the design of zinc-binding metalloenzyme inhibitors such as Carbonic Anhydrases (CAs).[1][2] While the sulfonamide moiety (

This guide focuses on the 6-position of the pyridine ring. Often overlooked in favor of the 5-position (which aligns with the para-position of benzenesulfonamides), the 6-position is the "electronic gatekeeper."[1][2] Substituents here exert a profound ortho-effect , simultaneously modulating the basicity of the ring nitrogen, the acidity of the sulfonamide proton, and the global conformational entropy of the ligand.[2] This document details the electronic and steric consequences of 6-substitution, providing a rational framework for lead optimization.

Electronic Fundamentals of the Scaffold

The Pyridine Core vs. Benzene

Unlike the electron-rich benzene ring, the pyridine ring is

-

Ring Nitrogen (

): Acts as a hydrogen bond acceptor (HBA).[1] Its basicity is tunable. -

Sulfonamide Nitrogen (

): Acts as a weak acid (

The 6-Substituent Effect

Introducing a substituent at the 6-position (ortho to

-

Inductive/Field Effects (

):-

Electron Withdrawing Groups (EWGs) (e.g.,

): Pull electron density from the ring, decreasing the basicity of -

Electron Donating Groups (EDGs) (e.g.,

): Push electron density into the ring, stabilizing the protonated pyridinium form but making the sulfonamide proton less acidic (

-

-

The Ortho-Effect (Steric vs. Electronic):

-

Unlike the 4- or 5-positions, the 6-position sterically crowds the ring nitrogen.[2]

-

Steric Inhibition of Solvation: A bulky 6-substituent (e.g.,

) prevents water molecules from stabilizing the protonated -

Conformational Locking: 6-substituents can force the sulfonamide group out of coplanarity with the ring, disrupting intramolecular hydrogen bonds between

.[1][2]

-

Visualization of Electronic Vectors

Figure 1: Electronic and steric vectors in 6-substituted pyridine-2-sulfonamides. The 6-substituent directly impacts the adjacent ring nitrogen and distally affects the sulfonamide acidity.[2]

Physicochemical Characterization

pKa Modulation and Hammett Correlations

The biological activity of sulfonamides is strictly dependent on their ionization state. The

Table 1: Estimated Electronic Impact of Common 6-Substituents

| Substituent (R) | Electronic Nature ( | est. | est.[1] | Structural Consequence |

| -H | Reference | 0 | 0 | Planar conformation possible.[1] |

| -CH3 | Weak Donor ( | +0.2 to +0.5 | +0.5 to +1.0 | Slight steric clash; increases lipophilicity.[1] |

| -OCH3 | Donor ( | +0.3 to +0.6 | +1.0 to +1.5 | Potential for H-bonding; mesomeric donation dominates.[1] |

| -F | Weak Withdrawer ( | -0.5 to -0.8 | -2.0 to -2.5 | High electronegativity withdraws density from N1.[1] |

| -CF3 | Strong Withdrawer ( | -1.0 to -1.5 | -3.0 to -4.0 | Strong dipole; significantly lowers sulfonamide pKa (enhances potency).[1] |

| -NO2 | Strong Withdrawer ( | -1.5 to -2.0 | -4.0 to -5.0 | Strongest acidification; often leads to solubility issues.[1] |

Note: Values are estimated shifts relative to the unsubstituted scaffold (

Tautomerism

Pyridine sulfonamides can exist in two tautomeric forms:

-

Sulfonamide form:

(Dominant in neutral solution/solid state).[1] -

Sulfonylimide form:

(Zwitterionic).[1]

6-substitution with strong EWGs stabilizes the anionic sulfonamide species, pushing the equilibrium toward the active zinc-binding form.[2] However, bulky 6-substituents destabilize the zwitterion by sterically hindering the protonation of the ring nitrogen.[2]

Biological Implications: Carbonic Anhydrase Inhibition[1][3][4][5]

The Mechanism of Action

The sulfonamide nitrogen coordinates to the

The "Ortho-Paradox"

While EWGs at position 6 theoretically improve zinc binding by lowering

-

Reason: The active sites of hCA I/II are narrow. A substituent at position 6 clashes with the hydrophobic residues (e.g., Val121, Leu198) lining the active site entrance.[1][2]

-

Advantage: This steric clash is less pronounced in isoform hCA IX (a tumor-associated target) or hCA XII.[1] Therefore, 6-substitution is a primary strategy for designing isoform-selective inhibitors. [1][2]

Membrane Impermeability (Pyridinium Salts)

Derivatizing the pyridine ring to form a permanent cation (e.g., N-methylation or reaction with pyrylium salts) creates membrane-impermeant inhibitors.[1][2]

-

Application: Targeting extracellular CAs (IV, IX, XII, XIV) while avoiding cytosolic CAs (I, II), reducing systemic side effects.[1][2]